6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one
Overview
Description
6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group into the quinoline ring.
Methoxylation: Introduction of the methoxy group.
Cyclization: Formation of the dihydroquinolinone structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to other bioactive quinoline derivatives.
Industry: Use in the development of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The nitro and methoxy groups may influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
6-methoxyquinoline: Lacks the nitro group.
7-nitroquinoline: Lacks the methoxy group.
3,4-dihydroquinolin-2(1H)-one: Lacks both the methoxy and nitro groups.
Uniqueness
6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both the methoxy and nitro groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-methoxy-7-nitro-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-16-9-4-6-2-3-10(13)11-7(6)5-8(9)12(14)15/h4-5H,2-3H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHQOJGLMDXOQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC(=O)N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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